- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)
97664-55-6 structure
Product Name:6-(4-Phenylbutoxy)hexylbenzylamine
CAS 번호:97664-55-6
MF:C23H33NO
메가와트:339.514226675034
MDL:MFCD04118104
CID:801307
PubChem ID:10914757
Update Time:2025-09-28
6-(4-Phenylbutoxy)hexylbenzylamine 화학적 및 물리적 성질
이름 및 식별자
-
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
- [6-(4-Phenylbutoxy)hexyl]benzylamine
- 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE
- 4-Phenylbutyric Acid-13C6
- Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-
- 6-Benzylamino-1-(4'-phenylbutoxy)hexane
- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane
- benzyl(6-(4-pheylbutoxy)hexyl)amine
- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
- N-benzyl-6-(4-phenylbutoxy)hexylamine
- N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)
- SB83545
- JWLIKZBRVQRFNF-UHFFFAOYSA-N
- BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine
- BS-49596
- 97664-55-6
- SCHEMBL456614
- 1,13-Diphenyl-12-aza-5-oxatridecane
- AC-25488
- DTXSID40448220
- AKOS016003681
- N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine
- 6-(4-Phenylbutoxy)hexylbenzylamine
-
- MDL: MFCD04118104
- 인치: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2
- InChIKey: JWLIKZBRVQRFNF-UHFFFAOYSA-N
- 미소: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1
계산된 속성
- 정밀분자량: 339.25600
- 동위원소 질량: 339.256214676g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 25
- 회전 가능한 화학 키 수량: 14
- 복잡도: 282
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 5.2
- 토폴로지 분자 극성 표면적: 21.3Ų
실험적 성질
- 색과 성상: No date available
- 밀도: 1.0±0.1 g/cm3
- 융해점: No date available
- 비등점: 467.2±38.0 °C at 760 mmHg
- 플래시 포인트: 207.3±16.2 °C
- PSA: 21.26000
- LogP: 5.76700
- 증기압: 0.0±1.2 mmHg at 25°C
6-(4-Phenylbutoxy)hexylbenzylamine 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(4-Phenylbutoxy)hexylbenzylamine 세관 데이터
- 세관 번호:2922199090
- 세관 데이터:
?? ?? ??:
2922199090개요:
2922199090. 기타 아미노알코올 및 그 에테르, 에스테르 및 그 소금 (산소기단을 1개 이상 함유한 경우는 제외).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
?? ??:
?? ??, ?? ??, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다
요약:
2922199090. 한 가지 이상의 산소 관능단을 함유한 아미노알코올을 제외한 기타 아미노알코올, 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
6-(4-Phenylbutoxy)hexylbenzylamine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111187-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 95% | 1g |
$665.68 | 2023-08-31 | |
| Fluorochem | 225812-250mg |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 95% | 250mg |
£305.00 | 2022-02-28 | |
| Fluorochem | 225812-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 95% | 1g |
£762.00 | 2022-02-28 | |
| TRC | P319615-100mg |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | P319615-1g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 1g |
$121.00 | 2023-05-17 | ||
| TRC | P319615-5g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 5g |
$ 150.00 | 2022-06-03 | ||
| TRC | P319615-10g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 10g |
$305.00 | 2023-05-17 | ||
| TRC | P319615-25g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 25g |
$ 460.00 | 2023-09-06 | ||
| TRC | P319615-5000mg |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 5g |
$184.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | D252406-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 1g |
$980 | 2024-08-03 |
6-(4-Phenylbutoxy)hexylbenzylamine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 10 h, rt
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
참조
- An Efficient and Practical Synthesis of Salmeterol, Organic Preparations and Procedures International, 2015, 47(2), 168-172
합성 방법 3
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 - 4 h, 40 - 50 °C; 5 h, 100 - 110 °C
1.2 Reagents: Triethylamine ; 15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
1.2 Reagents: Triethylamine ; 15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
참조
- Preparation of salmeterol and salts thereof, India, , ,
합성 방법 4
합성 방법 5
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 12 h, rt → 110 °C
참조
- Preparation of the salmeterol intermediate fumarate crystal, China, , ,
합성 방법 6
반응 조건
1.1 Reagents: Triethylamine , Sodium iodide ; 30 min, 45 °C
1.2 -
1.2 -
참조
- A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenation, Tetrahedron: Asymmetry, 2008, 19(15), 1824-1828
합성 방법 7
반응 조건
1.1 Reagents: Triethylamine , Sodium iodide Solvents: Dimethyl sulfoxide
참조
- A new synthetic approach to salmeterol, Synthetic Communications, 1999, 29(12), 2155-2162
합성 방법 8
반응 조건
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: tert-Butyl methyl ether ; 0 - 10 °C; 10 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
참조
- Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate, Spain, , ,
합성 방법 9
반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 h, 60 - 80 °C
참조
- Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amine, Journal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762
합성 방법 10
반응 조건
1.1 Solvents: Acetonitrile ; overnight, rt
참조
- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88
합성 방법 11
반응 조건
참조
- New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol]., Spain, , ,
합성 방법 12
반응 조건
참조
- Enantioselective synthesis of salmeterol via asymmetric borane reduction, Tetrahedron Letters, 1994, 35(50), 9375-8
6-(4-Phenylbutoxy)hexylbenzylamine Raw materials
- 1-Bromo-4-phenylbutane
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- 1-Hexanol, 6-(4-phenylbutoxy)-, 1-methanesulfonate
- 4-Phenyl-1-butanol
- 1,6-Hexanediol
- 1,6-Dibromohexane
6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products
6-(4-Phenylbutoxy)hexylbenzylamine 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:97664-55-6)6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane
주문 번호:sfd19803
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:38
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:97664-55-6)6-苄基氨基-1-(4'-苯基丁氧基)己烷
주문 번호:LE26864487
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:59
가격 ($):discuss personally
Email:18501500038@163.com
6-(4-Phenylbutoxy)hexylbenzylamine 관련 문헌
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine) 관련 제품
- 138030-92-9(Piperidine, 1-(phenylmethyl)-4-[(3-phenylpropoxy)methyl]-)
- 745066-62-0(4-(3-Phenylpropoxy)piperidine hydrochloride)
- 138030-91-8(Piperidine, 1-(phenylmethyl)-4-(3-phenylpropoxy)-)
- 794464-06-5(4-(3-Phenylpropoxy)piperidine)
- 138030-94-1(Piperidine, 1-(phenylmethyl)-4-[[(5-phenylpentyl)oxy]methyl]-)
- 138031-16-0(Piperidine, 4-[(4-phenylbutoxy)methyl]-1-(phenylmethyl)-, hydrochloride)
- 921630-21-9(Benzenemethanamine, N-cyclopropyl-3-(3-methoxypropyl)-)
- 27078-39-3(1-Propanamine,N,N-diethyl-3-(3-phenylpropoxy)-)
- 138030-93-0(Piperidine, 4-[(4-phenylbutoxy)methyl]-1-(phenylmethyl)-)
- 138031-17-1(Piperidine, 1-(phenylmethyl)-4-[[(5-phenylpentyl)oxy]methyl]-,hydrochloride)